![molecular formula C18H22FN7 B2419821 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine CAS No. 2198085-83-3](/img/structure/B2419821.png)

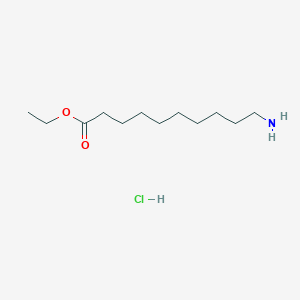

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

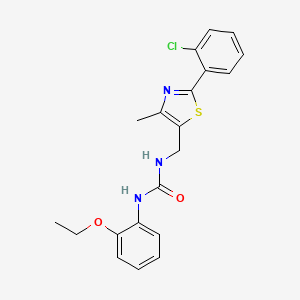

The synthesis of similar triazolo pyridazine-based compounds has been reported in the literature . These compounds were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring fused with a triazole ring, a piperidine ring, and a pyrimidine ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Applications De Recherche Scientifique

Anticancer Agents and Tubulin Inhibition

One significant area of application is in the development of anticancer agents, particularly through the mechanism of tubulin polymerization inhibition. The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which include compounds structurally related to the one mentioned, have been described. These compounds exhibit a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel, unlike other cancer therapies. They are also capable of overcoming resistance attributed to several multidrug resistance transporter proteins, showing efficacy in inhibiting tumor growth in various models when dosed either orally or intravenously (Zhang et al., 2007).

Anti-inflammatory and Antihistaminic Activities

Compounds with a structure similar to the one have shown both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis. This research indicates that certain configurations within this chemical class can block peripheral H(1) receptors effectively, while also inhibiting eosinophil infiltration in the skin caused by topical antigen challenges (Gyoten et al., 2003).

Cardiovascular Agents

The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have also been explored for their potential as cardiovascular agents. This includes the discovery of compounds with significant coronary vasodilating and antihypertensive activities, indicating a promising application for such molecules in cardiovascular disease treatment (Sato et al., 1980).

Alzheimer's Disease Therapies

In the quest for Alzheimer's disease therapies, triazolopyrimidine-based compounds have been synthesized and evaluated as acetylcholinesterase inhibitors. Among these, certain compounds showed nanomolar activity towards acetylcholinesterase, promising selectivity against butyrylcholinesterase, and exhibited multiple target profiles including inhibition of Aβ aggregation and antioxidant activity. This research highlights the multifunctional potential of such compounds in treating neurodegenerative diseases (Kumar et al., 2016).

Fungicidal Activity

Another research application is in the development of fungicides. Triazolopyrimidine analogs have shown excellent activity against economically important phytopathogens, providing a foundation for developing novel fungicidal agents. This highlights the potential agricultural applications of compounds within this chemical class (Crowley et al., 2010).

Propriétés

IUPAC Name |

6-tert-butyl-3-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN7/c1-18(2,3)14-4-5-15-22-23-16(26(15)24-14)12-6-8-25(9-7-12)17-13(19)10-20-11-21-17/h4-5,10-12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACBJZOUMHGNCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC=NC=C4F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)

![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)

![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)

![4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2419748.png)

![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)

![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)

![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)